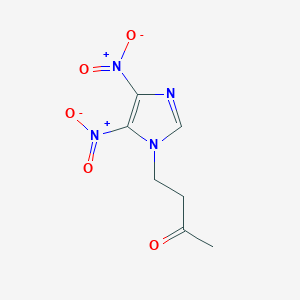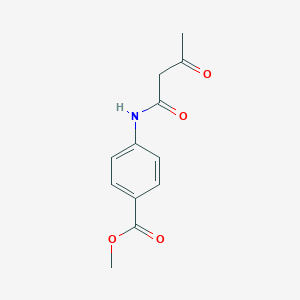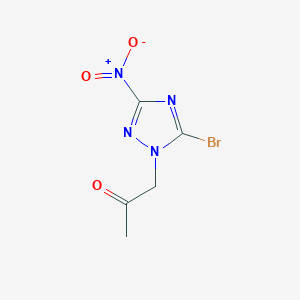
1-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)propan-2-one, also known as BNTP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. BNTP is a versatile building block that can be used to synthesize a wide range of compounds with diverse biological and physical properties.
Mécanisme D'action
The mechanism of action of 1-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)propan-2-one depends on the specific compound that is synthesized from it. However, in general, 1-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)propan-2-one acts as a reactive electrophile that can undergo nucleophilic addition reactions with various nucleophiles, such as amines, thiols, and carboxylic acids. This reactivity allows 1-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)propan-2-one to be used as a versatile building block for the synthesis of various bioactive compounds.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 1-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)propan-2-one depend on the specific compound that is synthesized from it. However, in general, 1-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)propan-2-one and its derivatives have been shown to exhibit various biological activities, including cytotoxicity, antimicrobial activity, anti-inflammatory activity, and herbicidal activity. These effects are believed to be due to the ability of 1-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)propan-2-one to interact with various biological targets, such as enzymes, receptors, and DNA.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)propan-2-one as a building block for the synthesis of bioactive compounds is its versatility. 1-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)propan-2-one can be easily modified to introduce various functional groups and structural motifs, allowing for the synthesis of a wide range of compounds with diverse biological activities. Another advantage of 1-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)propan-2-one is its relatively simple synthesis method, which makes it accessible to a wide range of researchers. However, one limitation of using 1-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)propan-2-one is its reactivity, which can make it challenging to handle and purify. Additionally, the biological activity of 1-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)propan-2-one and its derivatives can vary depending on the specific compound that is synthesized, making it important to carefully design and test each compound.
Orientations Futures
There are many future directions for research on 1-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)propan-2-one and its derivatives. One area of interest is the synthesis of novel bioactive compounds with improved potency and selectivity. Another area of interest is the development of new applications for 1-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)propan-2-one in areas such as materials science and agriculture. Additionally, there is a need for further research on the mechanism of action of 1-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)propan-2-one and its derivatives, as well as their potential toxicity and environmental impact. Overall, 1-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)propan-2-one is a promising building block that has the potential to contribute to many areas of scientific research.
Méthodes De Synthèse
The synthesis of 1-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)propan-2-one involves the reaction of 5-bromo-3-nitro-1H-1,2,4-triazole with acryloyl chloride in the presence of a base catalyst. The reaction proceeds through nucleophilic substitution of the bromine atom by the acryloyl group, followed by cyclization to form the triazole ring. The resulting product is a yellow crystalline solid that can be purified by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
1-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)propan-2-one has been used in various scientific research applications, including medicinal chemistry, agriculture, and materials science. In medicinal chemistry, 1-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)propan-2-one has been used as a building block for the synthesis of various bioactive compounds, including antitumor agents, antimicrobial agents, and anti-inflammatory agents. In agriculture, 1-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)propan-2-one has been used as a herbicide and fungicide, due to its ability to inhibit the growth of weeds and fungi. In materials science, 1-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)propan-2-one has been used as a precursor for the synthesis of metal-organic frameworks and other functional materials.
Propriétés
Numéro CAS |
53866-15-2 |
|---|---|
Nom du produit |
1-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)propan-2-one |
Formule moléculaire |
C5H5BrN4O3 |
Poids moléculaire |
249.02 g/mol |
Nom IUPAC |
1-(5-bromo-3-nitro-1,2,4-triazol-1-yl)propan-2-one |
InChI |
InChI=1S/C5H5BrN4O3/c1-3(11)2-9-4(6)7-5(8-9)10(12)13/h2H2,1H3 |
Clé InChI |
ICBILSDFLPQPBP-UHFFFAOYSA-N |
SMILES |
CC(=O)CN1C(=NC(=N1)[N+](=O)[O-])Br |
SMILES canonique |
CC(=O)CN1C(=NC(=N1)[N+](=O)[O-])Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



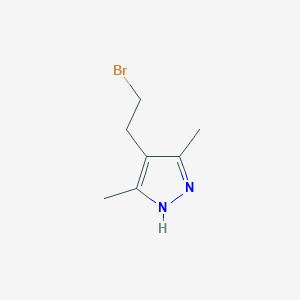
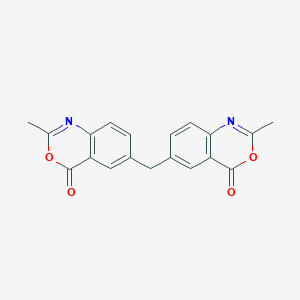
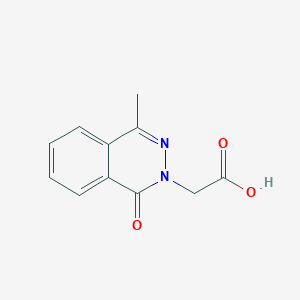
![N-[2-(3,4-Dimethoxyphenyl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B187623.png)
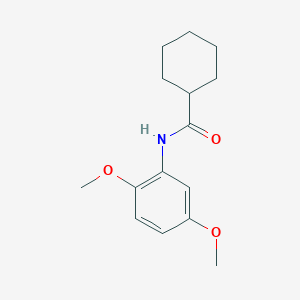
![4-[(2,4-Dichlorophenyl)methoxy]benzaldehyde](/img/structure/B187626.png)
![3-Methoxy-4-[(2-nitrobenzyl)oxy]benzaldehyde](/img/structure/B187627.png)
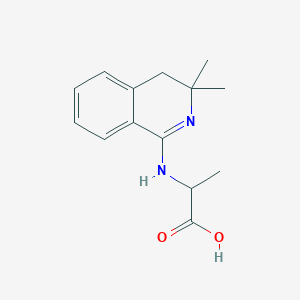
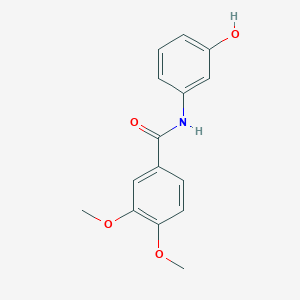
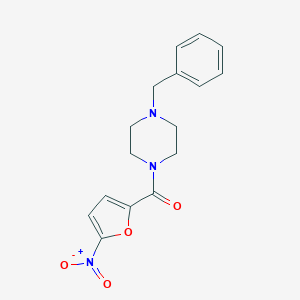
![N-[4-[(2-nitrophenyl)sulfamoyl]phenyl]acetamide](/img/structure/B187634.png)
![6,10,16,19-Tetraoxatrispiro[4.2.2.4.2.2]nonadecane](/img/structure/B187639.png)
